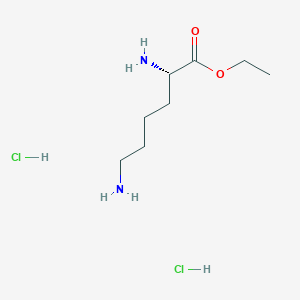

Ethyl L-lysinate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

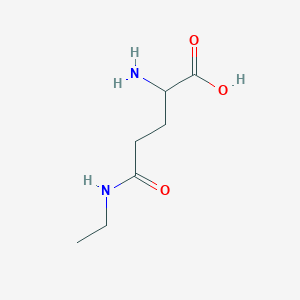

Ethyl L-lysinate dihydrochloride, also known as L-Lysine ethyl ester dihydrochloride, is a compound with the molecular formula C8H20Cl2N2O2 . It is also known by other names such as ethyl (2S)-2,6-diaminohexanoate dihydrochloride .

Synthesis Analysis

Ethyl L-lysinate dihydrochloride can be synthesized by reacting it with different dianhydrides to yield poly (ethyl L-lysinimide)s . It can also be reacted with two different diacyl chlorides to yield poly (ethyl L-lysinamide)s . Another method involves the reaction of a mixture of ethanol and thionyl chloride with L-lysine hydrochloride .Molecular Structure Analysis

The molecular structure of Ethyl L-lysinate dihydrochloride is represented by the formula NH2(CH2)4CH(NH2)COOC2H5·2HCl . The molecular weight of this compound is 247.16 .Chemical Reactions Analysis

Ethyl L-lysinate dihydrochloride can react with three different dianhydrides to yield the poly (ethyl L-lysinimide)s . It can also react with two different diacyl chlorides to yield the poly (ethyl L-lysinamide)s .Physical And Chemical Properties Analysis

Ethyl L-lysinate dihydrochloride is a solid substance . It has a molecular weight of 247.16 . The compound is optically active with a specific rotation of [α]20/D +10±1°, c = 2% in H2O .Scientific Research Applications

Application Summary

“Ethyl L-lysinate dihydrochloride” is used in the synthesis of optically active poly(hydrazide-imide)s . These polymers are derived from a novel L-lysine-derived chiral diacid, ethyl L-lysine-N,N’-ditrimellitoyl diacide .

Method of Application

The polymers are prepared from the reaction of the chiral diacid with six synthetic dihydrazides by interfacial polycondensation .

Results and Outcomes

These polymers have inherent viscosities in the range of 0.22–0.45 dl g−1, display optical activity, and are readily soluble in polar aprotic solvents . They start to decompose (T10%) above 248 °C and display glass-transition temperatures at 164.37–210.20 °C .

Synthesis of Poly(amide-imide)s

Application Summary

“Ethyl L-lysinate dihydrochloride” is used in the microwave-assisted synthesis of optically active poly(amide-imide)s .

Method of Application

L-lysine hydrochloride is transformed to ethyl L-lysinate dihydrochloride. This salt is reacted with trimellitic anhydride to yield the corresponding diacid. Microwave-assisted polycondensation results in a series of novel Poly(amide-imide)s .

Results and Outcomes

These polymers have inherent viscosities in the range of 0.23–0.66 dl g−1, display optical activity, and are readily soluble in polar aprotic solvents. They start to decompose (T10%) above 362°C and display glass-transition temperatures at 119–153°C .

Synthesis of Poly(ester-imide)

Application Summary

“Ethyl L-lysinate dihydrochloride” is used in the synthesis of optically active poly(ester-imide) .

Method of Application

Ethyl L-lysinate dihydrochloride is reacted with bisphenol A to yield a new optically active poly(ester-imide). Ultrasonic irradiation is applied to compose nanocomposites from the synthetic polymer and different ratios of organo-modified montmorillonite .

Results and Outcomes

The resulting poly(ester-imide) is optically active and has potential applications in various fields .

Synthesis of Poly(ethyl L-lysinamide)s and Poly(ethyl L-lysinimide)s

Application Summary

“Ethyl L-lysinate dihydrochloride” is used in the synthesis of new optically active Poly(ethyl L-lysinamide)s and Poly(ethyl L-lysinimide)s .

Method of Application

Ethyl L-lysinate dihydrochloride was reacted with three different dianhydrides to yield the poly(ethyl L-lysinimide)s. It was also reacted with two different diacyl chlorides to yield the poly(ethyl L-lysinamide)s .

Results and Outcomes

The resulting polymers have inherent viscosities in the range of 0.15 to 0.42 dl/g. These polymers are prepared from an inexpensive starting material and are optically active, potentially ion exchangeable, semicrystalline, thermally stable, and soluble in polar aprotic solvents such as DMF, DMSO, NMP, DMAc, and sulfuric acid .

Chiral Media for Asymmetric Synthesis

Application Summary

“Ethyl L-lysinate dihydrochloride” is used in the construction of chiral media for asymmetric synthesis .

Safety And Hazards

Ethyl L-lysinate dihydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers for Ethyl L-lysinate dihydrochloride include studies on the synthesis and characterization of new optically active poly (ethyl L-lysinamide)s and poly (ethyl L-lysinimide)s . These studies provide valuable insights into the properties and potential applications of Ethyl L-lysinate dihydrochloride.

properties

IUPAC Name |

ethyl (2S)-2,6-diaminohexanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.2ClH/c1-2-12-8(11)7(10)5-3-4-6-9;;/h7H,2-6,9-10H2,1H3;2*1H/t7-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIYAIZKJOHVQC-KLXURFKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCCN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl L-lysinate dihydrochloride | |

CAS RN |

3844-53-9 |

Source

|

| Record name | Ethyl L-lysinate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-lysinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.